5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride
CAS No.: 53371-79-2
Cat. No.: VC21336035
Molecular Formula: C16H22N2O3. HCl
Molecular Weight: 290.37 36.46
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 53371-79-2 |
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Molecular Formula | C16H22N2O3. HCl |
Molecular Weight | 290.37 36.46 |
IUPAC Name | 5-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-quinolin-2-one;hydrochloride |
Standard InChI | InChI=1S/C16H22N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-8,11,17,19H,9-10H2,1-3H3,(H,18,20);1H |
Standard InChI Key | AQKPYMCBUMYZNK-UHFFFAOYSA-N |
SMILES | CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O.Cl |
Canonical SMILES | CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O.Cl |
Chemical Structure and Properties
Structural Characteristics
5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride features a quinolinone core structure with several key functional groups. The molecule contains:
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A 2(1H)-quinolinone (or 3,4-dihydro-1H-quinolin-2-one) core structure
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A 3-(tert-butylamino)-2-hydroxypropoxy substituent at the 5-position
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A monohydrochloride salt form
The presence of the tert-butylamino group contributes to the compound's basicity and influences its interactions with biological targets. The hydroxy group in the propoxy chain adds a potential hydrogen bond donor and acceptor site, which can be critical for receptor interactions . These structural features collectively determine the compound's physicochemical properties and biological activities.
Physicochemical Properties
At room temperature, the compound exists in a solid state, which enhances stability under standard conditions and facilitates handling and storage in pharmaceutical formulations . This solid-state nature makes it well-suited for various drug delivery systems and formulations.
Table 1: Physicochemical Properties of 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride
The compound's amphiphilic nature, resulting from the presence of both hydrophilic (hydroxy, amino) and hydrophobic (tert-butyl, quinolinone) moieties, influences its solubility in various solvents and its interactions with biological membranes. The monohydrochloride salt form generally improves water solubility compared to the free base form, which is an important consideration for drug formulation and bioavailability.
Synthesis and Structural Modifications
Structure-Activity Relationships
Understanding structure-activity relationships is crucial for optimizing pharmaceutical compounds. For quinoline derivatives, certain structural features can significantly impact biological activity.
Table 2: Structure-Activity Relationships in Quinoline Derivatives
These structure-activity insights highlight the importance of the specific arrangement of functional groups in determining the compound's biological activities. Research has shown that modifications in the quinoline scaffold can lead to improved efficacy and reduced toxicity, making the compound of interest in ongoing research efforts .
Pharmacological Properties and Mechanisms
Primary Pharmacological Activities
Based on its structure and relationship to known compounds, 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride likely exhibits several important pharmacological activities:
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Beta-adrenergic receptor antagonism (beta-blocker activity)
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Potential antioxidant properties
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Possible neuroprotective effects
The quinoline scaffold itself contributes to the compound's basic pharmacological profile, while the specific functional groups determine target selectivity and binding affinity. The combination of these properties makes the compound potentially valuable for various therapeutic applications.
Molecular Mechanisms of Action
The mechanisms by which the compound exerts its effects likely involve:
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Direct interaction with beta-adrenergic receptors
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Antioxidant activity through hydrogen atom transfer or single electron transfer mechanisms
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Potential inhibition of enzymes implicated in neurodegenerative processes
Molecular docking studies of similar quinoline derivatives have suggested their potential to interact with enzymes such as catechol-O methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B) . These interactions could contribute to neuroprotective effects, particularly relevant to neurodegenerative disorders.
The antioxidant activity of quinoline derivatives can be predicted based on ionization potential and bond dissociation energies, parameters directly related to the transfer of hydrogen atoms and single electrons, respectively . These mechanisms are typically involved in radical scavenging processes, which are important for protecting against oxidative stress-induced cellular damage.
Research Findings and Therapeutic Applications
The most promising quinoline-based antioxidants have been found to be more efficient than Trolox but less efficient than ascorbate . This comparative analysis provides valuable insights into the potential effectiveness of these compounds as therapeutic antioxidants.
Based on molecular docking simulations, some derivatives are expected to act as inhibitors of catechol-O methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B) enzymes . These enzymes are important targets in the treatment of neurodegenerative disorders, suggesting potential therapeutic applications for these compounds.
Current Research Trends and Future Directions
Recent Advances in Quinoline Research
Recent research on quinoline derivatives has focused on their potential as multifunctional agents for complex diseases. A strategic, systematic, and rational search for quinoline derivatives with antioxidant and neuroprotective activities has been performed using computational approaches .
Bioavailability, toxicity, synthetic availability, electron and hydrogen atom donating capabilities, and the potential for inhibiting specific enzymes have been explored to identify the most promising candidates . This comprehensive approach allows researchers to prioritize compounds with optimal combinations of properties for further development.
After applying various filters, promising derivatives have been selected for investigation of their acid-base, antioxidant, and neuroprotective properties . This systematic approach facilitates the identification of compounds with the most favorable profiles for specific therapeutic applications.
Future Research Opportunities
Future research directions for 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride and related compounds may include:
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Further exploration of structure-activity relationships to optimize therapeutic properties
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Development of novel formulations for improved delivery and bioavailability
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Investigation of potential synergistic effects with other therapeutic agents
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Expanded clinical studies to establish efficacy and safety in specific disease states
The continuing interest in quinoline derivatives for diverse therapeutic applications suggests a promising future for compounds in this class. As research in medicinal chemistry advances, improved understanding of structure-activity relationships and molecular mechanisms will guide the development of optimized derivatives with enhanced efficacy and safety profiles.
Computational approaches, such as the CADMA-Chem protocol mentioned in recent research , will continue to facilitate the design and screening of new derivatives with optimized properties. These approaches allow for the efficient exploration of large chemical spaces and the identification of compounds with the most promising combinations of properties.
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